molecular formula C6H14Cl2F2N2 B6212580 (3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride CAS No. 2728727-09-9

(3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B6212580
CAS No.: 2728727-09-9
M. Wt: 223.1
InChI Key:
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Description

(3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of difluoromethyl groups and a pyrrolidine ring, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride typically involves the difluoromethylation of pyrrolidine derivatives. One common method includes the use of difluorocarbene reagents, which react with pyrrolidine under controlled conditions to introduce the difluoromethyl group . The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

(3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Aminopiperidine dihydrochloride
  • (3R)-3-Aminopyrrolidine dihydrochloride
  • N,N-Dimethylformamide (DMF)

Uniqueness

(3R)-4,4-difluoro-N,N-dimethylpyrrolidin-3-amine dihydrochloride stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for applications where enhanced stability, binding affinity, and selectivity are desired .

Properties

CAS No.

2728727-09-9

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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